molecular formula C26H25N7O4S B11600801 6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

6-(1H-benzimidazol-2-ylsulfanyl)-N,N'-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B11600801
M. Wt: 531.6 g/mol
InChI Key: YQOYGRZFTLGGDN-UHFFFAOYSA-N
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Description

6-(1H-Benzimidazol-2-ylsulfanyl)-N,N’-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that has garnered interest due to its potential applications in various scientific fields This compound features a benzimidazole moiety linked to a triazine core, with two dimethoxyphenyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common approach starts with the preparation of the benzimidazole moiety, which is then linked to the triazine core. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

6-(1H-Benzimidazol-2-ylsulfanyl)-N,N’-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, amines

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

6-(1H-Benzimidazol-2-ylsulfanyl)-N,N’-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to key proteins. The pathways involved can vary depending on the specific application, but often include inhibition of microbial growth or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(3,4-dimethoxyphenyl)acetamide
  • 2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E,2E)-3-phenyl-2-propenylidene]acetohydrazide

Uniqueness

What sets 6-(1H-benzimidazol-2-ylsulfanyl)-N,N’-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine apart is its unique combination of a benzimidazole moiety with a triazine core and dimethoxyphenyl groups. This structure imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds .

Properties

Molecular Formula

C26H25N7O4S

Molecular Weight

531.6 g/mol

IUPAC Name

6-(1H-benzimidazol-2-ylsulfanyl)-2-N,4-N-bis(3,4-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C26H25N7O4S/c1-34-19-11-9-15(13-21(19)36-3)27-23-31-24(28-16-10-12-20(35-2)22(14-16)37-4)33-26(32-23)38-25-29-17-7-5-6-8-18(17)30-25/h5-14H,1-4H3,(H,29,30)(H2,27,28,31,32,33)

InChI Key

YQOYGRZFTLGGDN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4N3)NC5=CC(=C(C=C5)OC)OC)OC

Origin of Product

United States

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